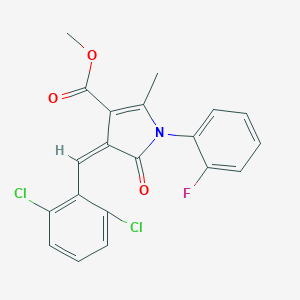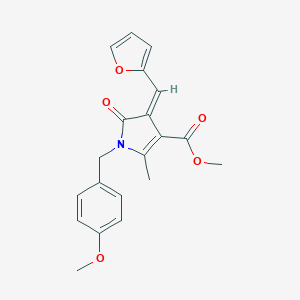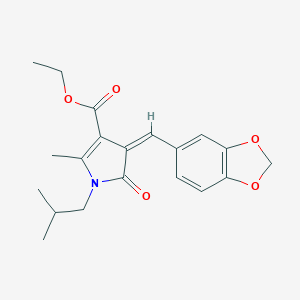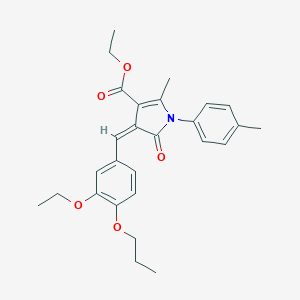![molecular formula C22H16N4O3S2 B299088 (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B299088.png)
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one, also known as BM-131246, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiazolones and has been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one involves the inhibition of GSK-3β, which is a key regulator of various cellular processes, including glycogen metabolism, gene expression, and cell proliferation. By inhibiting GSK-3β, (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one has been found to modulate various signaling pathways, including the Wnt/β-catenin pathway, which has been implicated in the development of various cancers.
Biochemical and Physiological Effects
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one has been found to exhibit a wide range of biochemical and physiological effects. In particular, it has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and modulate the expression of various genes involved in cell proliferation and differentiation. Additionally, (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one has been found to exhibit potent anti-microbial activity against various bacterial and fungal pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one is its potent inhibitory activity against GSK-3β, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. Additionally, (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one has been found to exhibit a wide range of biological activities, which makes it a versatile compound for studying various disease models. However, one of the limitations of (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the study of (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one. One potential area of research is the development of more potent and selective inhibitors of GSK-3β, which could have therapeutic applications in various diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one, particularly with regard to its anti-cancer and anti-inflammatory activities. Finally, more studies are needed to evaluate the safety and efficacy of (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one in preclinical and clinical settings, which could pave the way for its potential use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one involves the condensation of 2-(4-methoxyanilino)-1,3-thiazol-4-one with 5-(1H-benzimidazol-2-ylsulfanyl)furan-2-carbaldehyde in the presence of a base. The resulting compound is then purified through column chromatography to obtain the final product.
Applications De Recherche Scientifique
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. In particular, (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one has been found to be a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which has been implicated in the pathogenesis of various diseases, including Alzheimer's disease, diabetes, and cancer.
Propriétés
Nom du produit |
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one |
|---|---|
Formule moléculaire |
C22H16N4O3S2 |
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C22H16N4O3S2/c1-28-14-8-6-13(7-9-14)23-21-26-20(27)18(30-21)12-15-10-11-19(29-15)31-22-24-16-4-2-3-5-17(16)25-22/h2-12H,1H3,(H,24,25)(H,23,26,27)/b18-12- |
Clé InChI |
JCUQFBSGJBJVSM-PDGQHHTCSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)NC2=NC(=O)/C(=C/C3=CC=C(O3)SC4=NC5=CC=CC=C5N4)/S2 |
SMILES |
COC1=CC=C(C=C1)NC2=NC(=O)C(=CC3=CC=C(O3)SC4=NC5=CC=CC=C5N4)S2 |
SMILES canonique |
COC1=CC=C(C=C1)NC2=NC(=O)C(=CC3=CC=C(O3)SC4=NC5=CC=CC=C5N4)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299009.png)

![4-{(Z)-[1-(4-fluorophenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B299011.png)
![ethyl 2-[3-bromo-4-(cyanomethoxy)-5-methoxybenzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299012.png)
![ethyl 2-(3-chloro-4,5-dimethoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299013.png)
![ethyl 1-isobutyl-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299016.png)
![ethyl 2-(2,3-dimethoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299020.png)
![ethyl 2-[4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299024.png)

![methyl 1-allyl-2-methyl-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299027.png)

